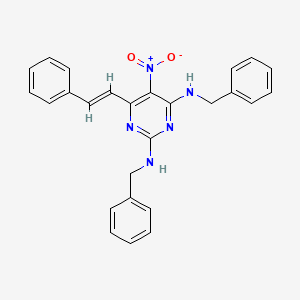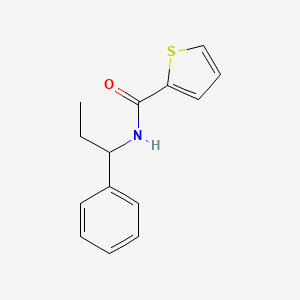![molecular formula C14H18N4O4 B5458836 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5458836.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-ethylurea” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The molecule also includes a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 3,4-dimethoxyphenyl group is a type of aromatic ring, which means it is planar and has a delocalized π electron system . The 1,2,4-oxadiazole ring is also aromatic and planar . The urea group can form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the methoxy groups on the phenyl ring could potentially be demethylated under acidic conditions . The oxadiazole ring is generally quite stable and does not readily undergo reactions . The urea group could potentially react with a strong base to form an isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar urea group and the aromatic rings would likely make this compound relatively non-volatile . The exact melting point, boiling point, and solubility would depend on the specific interactions between the atoms in the molecule .Propriétés
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-4-15-14(19)16-8-12-17-13(18-22-12)9-5-6-10(20-2)11(7-9)21-3/h5-7H,4,8H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNJLDRUIKBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

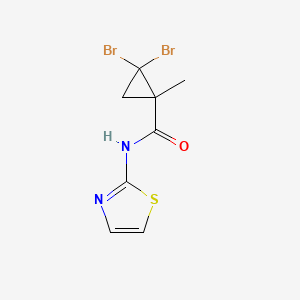
![2-({2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-pyridinyl}carbonyl)benzonitrile](/img/structure/B5458761.png)
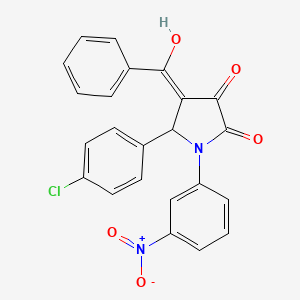
![2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5458782.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5458797.png)
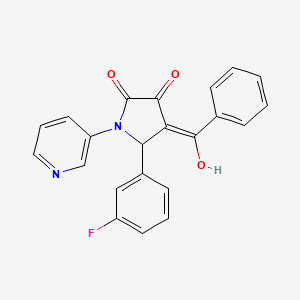
![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![(3R*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5458813.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)
